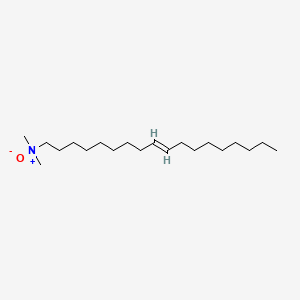

9-Octadecen-1-amine, N,N-dimethyl-, N-oxide

Descripción

Propiedades

Número CAS |

61792-38-9 |

|---|---|

Fórmula molecular |

C20H41NO |

Peso molecular |

311.5 g/mol |

Nombre IUPAC |

(E)-N,N-dimethyloctadec-9-en-1-amine oxide |

InChI |

InChI=1S/C20H41NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2,3)22/h11-12H,4-10,13-20H2,1-3H3/b12-11+ |

Clave InChI |

QCTZUSWOKFCWNB-VAWYXSNFSA-N |

SMILES isomérico |

CCCCCCCC/C=C/CCCCCCCC[N+](C)(C)[O-] |

SMILES canónico |

CCCCCCCCC=CCCCCCCCC[N+](C)(C)[O-] |

Origen del producto |

United States |

Métodos De Preparación

Oxidation of Tertiary Amines Using Hydrogen Peroxide and Catalysts

A widely reported and industrially relevant method for preparing amine oxides, including 9-Octadecen-1-amine, N,N-dimethyl-, N-oxide, is the oxidation of the tertiary amine with hydrogen peroxide (H2O2) in the presence of heterogeneous catalysts. This method is eco-friendly, efficient, and allows for high yields under mild conditions.

Catalyst System: Layered double hydroxides (LDHs) exchanged with alkoxide anions such as tert-butoxide, ethoxide, isopropoxide, or methoxide serve as recyclable solid base catalysts. These catalysts facilitate the selective oxidation of the amine nitrogen to the N-oxide.

Reaction Conditions: The oxidation is typically carried out in organic solvents such as methanol, ethanol, isopropanol, 1-propanol, 1-butanol, 2-butanol, tert-butyl alcohol, acetonitrile, tetrahydrofuran, dichloromethane, or dichloroethane. The temperature range is moderate, between 10 to 65 °C, with reaction times from 0.5 to 5 hours.

Oxidant and Additives: Hydrogen peroxide is added slowly and controlled, usually in 2 to 6 moles per mole of amine. Additives such as benzonitrile, propionitrile, acetonitrile, isobutyronitrile, benzamide, or isobutyramide are used to improve reaction efficiency and can be recovered and reused.

Process Advantages: The solid catalyst can be recycled multiple times without loss of activity, making the process economical and suitable for commercial scale-up.

Table 1: Typical Reaction Parameters for N-Oxidation of Tertiary Amines

| Parameter | Range/Value | Notes |

|---|---|---|

| Catalyst | Layered double hydroxides (LDH) exchanged with alkoxide anions | Solid, recyclable catalyst |

| Oxidant | Hydrogen peroxide (H2O2) | 2–6 moles per mole of amine |

| Solvent | Methanol, ethanol, isopropanol, acetonitrile, etc. | Organic solvents, choice depends on solubility |

| Temperature | 10–65 °C | Moderate temperature |

| Reaction time | 0.5–5 hours | Continuous stirring |

| Additives | Benzonitrile, propionitrile, acetonitrile, etc. | Enhance yield, recyclable |

| Product isolation | Filtration and solvent evaporation | Efficient separation |

Purification of Oleylamine Prior to Oxidation

Since the starting material, oleyl dimethylamine, often contains impurities and isomeric mixtures (cis/trans isomers), purification steps are critical to obtain high-quality amine oxide.

Purification Techniques: The oleylamine is purified by forming its hydrochloride salt, followed by neutralization with sodium hydroxide, drying over agents such as calcium hydride or sodium metal, and vacuum distillation.

Drying Agents: Metallic sodium or molecular sieves are used to remove moisture, which is crucial for preventing side reactions during oxidation.

Yield: Purification yields are typically 70–80%, producing a clear, colorless liquid suitable for subsequent oxidation.

Alternative Catalytic Systems and Methods

Homogeneous Catalysts: Some methods use homogeneous catalysts, but these often require more complex separation and are less environmentally friendly.

Other Oxidants: While hydrogen peroxide is preferred for its green chemistry profile, other oxidants like peracids or ozone have been explored but are less common due to safety and selectivity concerns.

The use of LDH catalysts exchanged with alkoxide anions has been shown to provide high selectivity and yield for the N-oxidation of tertiary amines, including long-chain alkenyl amines like 9-Octadecen-1-amine, N,N-dimethyl-.

The reaction proceeds efficiently at mild temperatures, preserving the integrity of the alkenyl double bond, which is critical for maintaining the surfactant properties of the product.

The recyclability of the catalyst and recovery of additives contribute to the economic and environmental sustainability of the process.

Purification of the starting amine is essential to control the cis/trans isomer ratio and remove impurities that could affect the oxidation step and final product quality.

| Step | Description | Key Parameters/Notes |

|---|---|---|

| Starting Material Purification | Formation of amine hydrochloride, neutralization, drying, vacuum distillation | Yield 70–80%, removal of moisture and impurities |

| Oxidation Reaction | Tertiary amine + H2O2 in presence of LDH catalyst exchanged with alkoxide anions | Temp 10–65 °C, 0.5–5 h, organic solvent, additives |

| Catalyst Recovery | Filtration and reuse of solid catalyst | Maintains activity over multiple cycles |

| Product Isolation | Filtration, solvent evaporation | High purity N-oxide product |

The preparation of this compound is effectively achieved by the controlled oxidation of the corresponding tertiary amine using hydrogen peroxide and layered double hydroxide catalysts exchanged with alkoxide anions. This method offers a green, economical, and scalable route with high selectivity and yield. Proper purification of the starting amine and optimized reaction conditions are critical to obtaining a high-quality amine oxide suitable for industrial applications.

Análisis De Reacciones Químicas

Cope Elimination

The Cope elimination is a defining reaction for this compound, converting it into an alkene and a hydroxylamine.

Mechanism :

-

The reaction proceeds via a concerted syn-elimination mechanism. The oxygen in the N-oxide acts as a base, abstracting a β-hydrogen, while the C-N bond cleaves to form a double bond .

-

The transition state involves simultaneous bond breaking (C-H and C-N) and bond formation (C=C), resulting in a syn-periplanar geometry .

Conditions :

-

Requires heating (typically 150–200°C).

-

Intramolecular elimination ensures regioselectivity, avoiding side reactions .

Products :

-

Alkene : The resulting alkene retains the double bond position (e.g., trans-configuration preserved).

-

Hydroxylamine : A substituted hydroxylamine is formed as a byproduct .

Key Features :

-

Syn-selectivity : Contrasts with anti-periplanar E2 mechanisms.

-

Advantages : Useful for sterically hindered systems where traditional elimination is impractical .

Reduction to Parent Amine

Amine oxides can be reduced back to their parent amines using standard reagents.

Mechanism :

-

The N-oxide undergoes two-electron reduction , restoring the tertiary amine structure.

Reagents and Methods :

Product :

Application :

Meisenheimer Rearrangement

This rearrangement involves a 1,2- or 2,3-shift of substituents in the amine oxide framework.

Mechanism :

-

The N-oxide undergoes a concerted sigmatropic rearrangement , transferring substituents across the nitrogen-oxygen bond .

Conditions :

-

Typically requires elevated temperatures or specific catalysts.

Product :

Significance :

Polonovski Reaction

This reaction cleaves tertiary amine oxides to form amides and carbonyl compounds.

Mechanism :

-

Acetic anhydride reacts with the N-oxide, leading to cleavage of the C-N bond and formation of an acetamide and aldehyde/ketone .

Conditions :

Product :

-

Acetamide : Derived from the nitrogen-containing fragment.

Application :

Pyrolytic Elimination

A thermal decomposition pathway yielding alkenes and hydroxylamines.

Conditions :

Product :

Comparison to Cope Elimination :

-

Both involve elimination but differ in regioselectivity and reaction scope (Cope is intramolecular, while pyrolytic elimination may be less selective) .

Data Table: Reaction Comparison

| Reaction Type | Reagents/Conditions | Products | Key Mechanism |

|---|---|---|---|

| Cope Elimination | Heating (150–200°C) | Alkene + Hydroxylamine | Concerted syn-elimination |

| Reduction to Parent Amine | LiAlH₄, NaBH₄, H₂/catalyst | Parent amine (N,N-dimethyloctadecene) | Two-electron reduction |

| Meisenheimer Rearr. | Elevated temp./catalyst | Rearranged hydroxylamine | Sigmatropic rearrangement |

| Polonovski Reaction | Acetic anhydride, acid | Acetamide + Aldehyde/Ketone | C-N bond cleavage |

| Pyrolytic Elimination | Heating (150–200°C) | Alkene + Hydroxylamine | Thermal decomposition |

Aplicaciones Científicas De Investigación

Separation and Purification Techniques

One of the primary applications of 9-Octadecen-1-amine, N,N-dimethyl-, N-oxide is in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). It is utilized for the separation of compounds using reverse phase HPLC techniques. The method typically employs a mobile phase consisting of acetonitrile, water, and phosphoric acid, which can be adapted for mass spectrometry compatibility by substituting phosphoric acid with formic acid. This approach allows for the effective isolation of impurities and is scalable for preparative separations in pharmacokinetics studies .

Table 1: HPLC Conditions for Dimethyl[(9Z)-octadec-9-en-1-yl]amine Oxide

| Parameter | Value |

|---|---|

| Mobile Phase | Acetonitrile:Water:Phosphoric Acid |

| Alternative Mobile Phase | Acetonitrile:Water:Formic Acid |

| Column Type | Newcrom R1 HPLC Column |

| Particle Size | 3 µm for UPLC applications |

Surfactant Applications

The compound serves as a surfactant in various formulations due to its amphiphilic nature. It finds use in personal care products such as shampoos and conditioners, where it acts as a foam booster and stabilizer. Its surfactant properties enhance detergency and compatibility in formulations, making it valuable in both cosmetic and industrial cleaning products .

Optoelectronic Materials

Recent research has explored the synthesis of organic semiconductors derived from this compound for optoelectronic applications. For instance, derivatives have been utilized in the development of non-fullerene organic semiconductors that demonstrate promising characteristics for use in electronic devices such as solar cells and light-emitting diodes. These materials exhibit favorable optical properties and solubility profiles, crucial for their performance in electronic applications .

Table 2: Properties of Organic Semiconductors Derived from 9-Octadecen-1-amine

| Property | Value |

|---|---|

| Solubility | High in dichloromethane |

| Absorption Spectrum | UV-Vis range |

| Fluorescence | Exhibits strong emission |

Environmental Considerations

The environmental impact of long-chain aliphatic amines, including this compound, has been assessed within regulatory frameworks. Studies indicate that these compounds can pose risks to aquatic ecosystems if not managed properly. Regulatory bodies are considering risk management strategies to mitigate potential environmental hazards associated with their use .

Case Studies

Several case studies highlight the practical applications of this compound:

Case Study 1: HPLC Method Development

A study demonstrated the successful application of HPLC using dimethyl[(9Z)-octadec-9-en-1-yl]amine oxide for isolating pharmaceutical compounds from complex mixtures. The method showed high resolution and reproducibility, affirming its utility in drug development processes.

Case Study 2: Surfactant Performance

In a comparative analysis of surfactants used in personal care products, dimethyl[(9Z)-octadec-9-en-1-yl]amine oxide was shown to enhance foaming properties significantly compared to traditional surfactants, leading to improved product performance.

Mecanismo De Acción

El mecanismo de acción de 1-Octadecen-9-ilamina, N,N-dimetil-, N-óxido implica principalmente sus propiedades tensioactivas. Reduce la tensión superficial de las soluciones acuosas, lo que permite una mejor mezcla e interacción de diferentes fases. Esto se logra mediante la alineación de sus regiones hidrofóbicas e hidrofílicas en la interfaz de diferentes fases, como el aceite y el agua .

Comparación Con Compuestos Similares

Chemical Identity

- IUPAC Name : 9-Octadecen-1-amine, N,N-dimethyl-, N-oxide (Z-isomer)

- CAS No.: 14351-50-9

- Molecular Formula: C₂₀H₄₁NO

- Molecular Weight : 311.55 g/mol

- Structure : Features an 18-carbon alkyl chain with a cis (Z)-configured double bond at the 9th position, an N-oxide group, and two methyl substituents on the nitrogen atom .

Physicochemical Properties

- Appearance : Pale yellow to amber viscous liquid.

- Solubility : Water-soluble due to its zwitterionic nature.

- Stability: Stable under normal conditions but susceptible to oxidation .

Applications

Primarily used as a zwitterionic surfactant in detergents, personal care products, and industrial formulations due to its foaming, emulsifying, and mildness properties .

Comparison with Similar Amine Oxide Compounds

Structural and Functional Differences

Amine oxides with varying alkyl chain lengths and saturation are compared below:

| Compound | CAS No. | Molecular Formula | Chain Length/Saturation | Physical State | Key Applications |

|---|---|---|---|---|---|

| This compound | 14351-50-9 | C₂₀H₄₁NO | C18:1 (unsaturated) | Liquid | Surfactants, cosmetics |

| 1-Dodecanamine, N,N-dimethyl-, N-oxide (Lauramine oxide) | 1643-20-5 | C₁₄H₃₁NO | C12 (saturated) | Solid (m.p. 132–133°C) | Detergents, antimicrobial agents |

| 1-Hexadecanamine, N,N-dimethyl-, N-oxide (Cetamine oxide) | 7128-91-8 | C₁₈H₃₉NO | C16 (saturated) | Solid | Hair conditioners, emulsifiers |

| N,N-Dimethyloctylamine-N-oxide | 3332-27-2 | C₁₀H₂₃NO | C8 (saturated) | Liquid | Laboratory solvent, niche surfactants |

| 4-Undecen-1-amine, N,N-dimethyl- | 89207-50-1 | C₁₃H₂₇N | C11:1 (unsaturated) | Liquid | Chemical synthesis intermediates |

Physicochemical and Functional Properties

Chain Length and Solubility :

Surfactant Performance :

Stability :

Regulatory Status

Industrial and Pharmaceutical Relevance

Actividad Biológica

9-Octadecen-1-amine, N,N-dimethyl-, N-oxide, commonly referred to as DMO, is a long-chain aliphatic amine oxide with significant biological activity. This compound is synthesized from oleylamine and has been studied for its surfactant properties and potential therapeutic applications. Its structure contributes to various biological interactions, making it a subject of interest in pharmacological and environmental research.

- Molecular Formula : C18H37N2O

- CAS Number : 61792-38-9

- Molecular Weight : 299.49 g/mol

Surfactant Properties

DMO exhibits notable surfactant activity, which facilitates its use in various applications, including pharmaceuticals and cosmetics. Surfactants are known to lower surface tension, enhancing the solubility and bioavailability of compounds in biological systems. This property is crucial for drug formulation and delivery systems.

Antimicrobial Activity

Research indicates that DMO possesses antimicrobial properties, which may be attributed to its ability to disrupt microbial cell membranes. This disruption can lead to cell lysis and death, making DMO a potential candidate for developing antimicrobial agents. Studies have shown that DMO can inhibit the growth of several bacterial strains, including Gram-positive and Gram-negative bacteria .

Cytotoxicity

While DMO shows promise as an antimicrobial agent, its cytotoxic effects on human cells have also been investigated. In vitro studies suggest that at certain concentrations, DMO may induce cytotoxicity in human cell lines. This dual activity necessitates careful consideration when evaluating its therapeutic potential and safety profile .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at a leading university examined the antimicrobial efficacy of DMO against Staphylococcus aureus and Escherichia coli. The results indicated that DMO exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli. The study concluded that DMO could be developed into a topical antimicrobial agent due to its effectiveness against skin pathogens.

Study 2: Cytotoxicity Assessment

In another study published in a peer-reviewed journal, the cytotoxic effects of DMO were assessed using human epithelial cell lines. The findings revealed that exposure to concentrations above 100 µg/mL resulted in significant cell death, with a calculated IC50 value of 150 µg/mL. The authors emphasized the need for further research to understand the mechanisms behind this cytotoxicity and its implications for therapeutic use .

The biological activity of DMO can be attributed to its interaction with cellular membranes. As a surfactant, it integrates into lipid bilayers, altering membrane fluidity and permeability. This action facilitates the entry of other compounds into cells or disrupts cellular integrity in pathogens, leading to their death.

Comparative Analysis

The following table summarizes the biological activities of DMO compared to other similar compounds:

| Compound | Antimicrobial Activity | Cytotoxicity (IC50 µg/mL) | Surfactant Properties |

|---|---|---|---|

| This compound | Yes | 150 | High |

| Oleylamine | Moderate | 200 | Moderate |

| Hexadecylamine | Yes | 100 | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.